molecular formula C19H22N4 B8354172 N-(1-benzyl-4-piperidyl)-N-(1H-5-indazolyl)amine

N-(1-benzyl-4-piperidyl)-N-(1H-5-indazolyl)amine

Cat. No.: B8354172
M. Wt: 306.4 g/mol
InChI Key: GURWIHFJWAKPGX-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-N-(1H-5-indazolyl)amine is a useful research compound. Its molecular formula is C19H22N4 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1H-indazol-5-amine

InChI

InChI=1S/C19H22N4/c1-2-4-15(5-3-1)14-23-10-8-17(9-11-23)21-18-6-7-19-16(12-18)13-20-22-19/h1-7,12-13,17,21H,8-11,14H2,(H,20,22)

InChI Key

GURWIHFJWAKPGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)NN=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-benzyl-4-piperidone (7.11 g, 37.6 mmol) in 1,2-dichloroethane (125 ml) were added 5-aminoindazole (5.00 g, 37.6 mmol), sodium triacetoxyborohydride (11.5 g, 52.6 mmol) and acetic acid (2.15 ml, 37.6 mmol) at room temperature, and stirred overnight at room temperature. Then, the reaction solution was poured into a 1N-aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/methanol=100/1) to obtain N-(1-benzyl-4-piperidinyl)-1H-indazol-5-amine (8.56 g, 74%).
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Benzyl-4-piperidone (635 mg), 5-aminoindazole (532 mg), and acetic acid (0.20 ml) were dissolved in methanol (10 ml), and a borane-pyridine complex (0.51 ml) was added dropwise to the solution at room temperature. The reaction mixture was stirred at room temperature for 18 hr. A saturated aqueous sodium hydrogencarbonate solution (10 ml) was then added thereto, and the mixture was extracted with chloroform-propanol (3/1). The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel [chloroform/methanol] to give the title compound (1.00 g, yield 82%).
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
82%

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